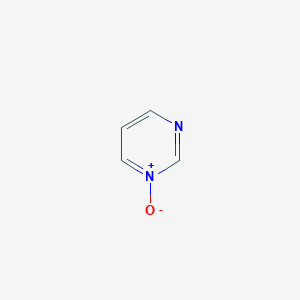

Pyrimidine N-oxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-oxidopyrimidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-6-3-1-2-5-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZGLXOADHKTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C[N+](=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168856 | |

| Record name | Pyrimidine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17043-94-6 | |

| Record name | Pyrimidine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Innovation: A Technical Guide to Pyrimidine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine N-oxide, a heterocyclic compound featuring a pyrimidine ring with an N-oxide group, represents a pivotal scaffold in medicinal chemistry and organic synthesis. Its unique electronic properties and reactivity have established it as a versatile building block for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and biological significance, with a focus on its applications in drug discovery and development.

Core Physicochemical Properties

The introduction of the N-oxide functionality significantly alters the electronic distribution within the pyrimidine ring, influencing its physical and chemical behavior. This polarity is reflected in its physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O | [1][2] |

| Molecular Weight | 96.09 g/mol | [1][2] |

| CAS Number | 17043-94-6 | [1][2] |

| Melting Point | 90-94 °C | |

| Appearance | Solid | |

| XLogP3-AA | -0.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its derivatives. Key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| Infrared (IR) Spectroscopy | Strong N-O stretching band around 1255-1300 cm⁻¹; a characteristic band near 847-872 cm⁻¹. | [3] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts are influenced by the electron-withdrawing nature of the N-oxide group, leading to downfield shifts of ring protons compared to pyrimidine. | |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The carbon atoms adjacent to the N-oxide group (C2 and C6) experience a significant downfield shift. | |

| UV-Vis Spectroscopy | Exhibits characteristic absorption maxima that are sensitive to solvent polarity and substitution on the pyrimidine ring. | [4] |

| Mass Spectrometry | The molecular ion peak (M+) is readily observed, with fragmentation patterns providing structural information. | [5] |

Synthesis and Reactivity

The synthesis of pyrimidine N-oxides is typically achieved through the oxidation of the parent pyrimidine ring. Various oxidizing agents can be employed, with peroxy acids being the most common.

General Synthesis Protocol: N-Oxidation of Pyrimidine

A widely used method for the synthesis of pyrimidine N-oxides involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the starting pyrimidine in a suitable organic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Oxidation: Slowly add a solution of the oxidizing agent (e.g., m-CPBA) in the same solvent to the stirred pyrimidine solution, maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Key Reactions of Pyrimidine N-Oxides

The N-oxide group activates the pyrimidine ring towards both electrophilic and nucleophilic attack, making it a versatile intermediate for further functionalization.

The Boekelheide Rearrangement

A characteristic reaction of pyrimidine N-oxides bearing an α-alkyl substituent is the Boekelheide rearrangement.[6][7] This reaction, typically promoted by acetic anhydride or trifluoroacetic anhydride, results in the formation of a hydroxymethylpyrimidine derivative after hydrolysis.[7] The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a[8][8]-sigmatropic rearrangement.[7]

References

- 1. This compound | C4H4N2O | CID 140172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 8. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Pyrimidine N-Oxide Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for novel pyrimidine N-oxide derivatives, a class of compounds of significant interest in medicinal chemistry. The guide details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic and biological pathways to facilitate understanding and application in a research and development setting.

Introduction to Pyrimidine N-Oxides

Pyrimidine N-oxides are heterocyclic compounds characterized by a pyrimidine ring in which one or both of the nitrogen atoms are oxidized. This N-oxide functional group significantly alters the electronic properties of the pyrimidine core, enhancing its polarity and hydrogen-bonding capabilities. These modifications can lead to improved solubility, altered metabolic stability, and novel interactions with biological targets, making this compound derivatives attractive scaffolds for drug discovery.[1] Their applications span a range of therapeutic areas, including the treatment of hypertension and alopecia, as exemplified by Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide).[2][3] Furthermore, the broader class of pyrimidine derivatives is known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often through the inhibition of key enzymes in signaling pathways.[4][5]

Key Synthetic Pathways

The synthesis of pyrimidine N-oxides can be broadly categorized into two main approaches: direct oxidation of a pre-existing pyrimidine ring and the construction of the N-oxidized ring from acyclic precursors. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials.

Direct Oxidation of Pyrimidines

The most straightforward method for the synthesis of pyrimidine N-oxides is the direct oxidation of the corresponding pyrimidine. This approach typically employs a peroxy acid as the oxidant.

General Reaction Scheme:

Figure 1: General workflow for the direct oxidation of pyrimidines.

Commonly used oxidizing agents include meta-chloroperoxybenzoic acid (MCPBA) and peracetic acid. The regioselectivity of the N-oxidation is highly dependent on the electronic nature of the substituents on the pyrimidine ring. Electron-donating groups generally direct oxidation to the para-position, while the presence of less activating groups can lead to ortho-oxidation. However, pyrimidines are often susceptible to side reactions, including ring opening and decomposition, which can result in poor yields.

Experimental Protocol: Synthesis of Monosubstituted Pyrimidine N-Oxides

In a typical experiment, 85% m-chloroperbenzoic acid (3.40 mmol) dissolved in 60 mL of reagent-grade acetonitrile is added dropwise over 10 minutes to a solution of the appropriate pyrimidine (26.0 mmol) in 120 mL of acetonitrile. The reaction mixture is then heated to 60-65°C for a specified time (see Table 1). After the reaction is complete, the solvent is removed in vacuo. For monosubstituted aminopyrimidine N-oxides, the residue is purified by sublimation. For other derivatives, the residue is dissolved in an excess of saturated aqueous Na2CO3 solution and extracted with methylene chloride (3 x 100 mL). The combined organic extracts are dried over anhydrous K2CO3, filtered, and evaporated under reduced pressure to yield the this compound. N-oxidations with peracetic acid are carried out as described in the literature.

Table 1: Quantitative Data for Direct Oxidation of Pyrimidines

| Starting Pyrimidine | Oxidizing Agent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |

| 2-Aminopyrimidine | MCPBA | 24 | 60-65 | 2-Aminopyrimidine 1-oxide | 45 |

| 2-Aminopyrimidine | Peracetic Acid | 4 | 60-65 | 2-Aminopyrimidine 1-oxide | 60 |

| 4-Aminopyrimidine | MCPBA | 24 | 60-65 | 4-Aminopyrimidine 1-oxide | 30 |

| 4-Aminopyrimidine | Peracetic Acid | 4 | 60-65 | 4-Aminopyrimidine 1-oxide | 42 |

| 2-Methylpyrimidine | MCPBA | 48 | 60-65 | 2-Methylpyrimidine 1-oxide | 25 |

| 2-Methylpyrimidine | Peracetic Acid | 6 | 60-65 | 2-Methylpyrimidine 1-oxide | 35 |

| 5-Methylpyrimidine | H₂O₂ / Acetic Acid | 26 | 70 | 5-Methylthis compound | - |

Yields are approximate and can vary based on reaction scale and purification method.

Cyclocondensation of β-Alkoxy-β-ketoenamides

A highly versatile method for synthesizing polysubstituted pyrimidine N-oxides involves the cyclocondensation of β-alkoxy-β-ketoenamides with hydroxylamine hydrochloride. This approach allows for the construction of a wide variety of derivatives under mild conditions and often in good to excellent yields.

General Reaction Scheme:

Figure 2: Cyclocondensation pathway to pyrimidine N-oxides.

This method is particularly advantageous for creating highly substituted pyrimidine N-oxides that may be difficult to access through direct oxidation of a pre-formed pyrimidine ring.

Experimental Protocol: General Procedure for Cyclocondensation

The β-alkoxy-β-ketoenamide and hydroxylamine hydrochloride are dissolved in methanol. The reaction is typically stirred at room temperature for 24-48 hours. In some cases, heating to reflux may be required. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Table 2: Synthesis of Pyrimidine N-Oxides via Cyclocondensation

| β-Alkoxy-β-ketoenamide Substituents | Reaction Conditions | Yield (%) |

| R¹=Me, R²=t-Bu, R³=Ph | MeOH, rt, 2 d | 95 |

| R¹=Me, R²=Ph, R³=Ph | MeOH, rt, 2 d | 89 |

| R¹=Me, R²=p-Tol, R³=Ph | MeOH, rt, 2 d | 91 |

| R¹=Et, R²=t-Bu, R³=Ph | MeOH, rt, 2 d | 88 |

| R¹=Me, R²=t-Bu, R³=Bn | MeOH, reflux, 2 d | 75 |

Data extracted from "Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxymethyl-Substituted Pyrimidines via the LANCA Three-Component Reaction–Cyclocondensation Sequence".[6]

The Boekelheide Rearrangement

The Boekelheide rearrangement is a useful transformation of pyrimidine N-oxides bearing a methyl group at the 4- or 6-position. The reaction with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA), leads to the formation of a 4- or 6-(acetoxymethyl)pyrimidine. This reaction proceeds via a[7][7]-sigmatropic rearrangement.

Reaction Mechanism:

Figure 3: The Boekelheide rearrangement of a 4-methylthis compound.

Experimental Protocol: Boekelheide Rearrangement with Acetic Anhydride

In a sealed tube equipped with a stir bar, the this compound is dissolved in acetic anhydride. The solution is heated at reflux (120°C) for 3 hours under an air atmosphere. After cooling to room temperature, the excess anhydride is removed under reduced pressure. The crude product is then purified by column chromatography.

Biological Activity and Signaling Pathways

This compound derivatives are of significant interest in drug development due to their potential to interact with a variety of biological targets. The N-oxide moiety can act as a bioisostere for other functional groups, such as carbonyls, and can form critical hydrogen bonds with enzyme active sites.[8]

A prominent example is Minoxidil , which was initially developed as a vasodilator for severe hypertension.[2] Its mechanism of action involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells.[2][7] A well-known side effect, hypertrichosis, led to its development as a topical treatment for androgenic alopecia.[7][9] In this context, minoxidil is thought to stimulate hair growth by promoting the survival of dermal papillary cells through the activation of the ERK and Akt signaling pathways and by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[10]

Figure 4: Simplified signaling pathway for Minoxidil's effect on hair growth.

Furthermore, pyrimidine derivatives, in general, are widely investigated as kinase inhibitors in cancer therapy.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold can mimic the adenine ring of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. For instance, pyrimidine derivatives have been developed as inhibitors of Aurora kinases, which are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[11] Novel this compound derivatives are being explored for their potential to inhibit various kinases with improved potency and selectivity, offering promising avenues for the development of new anticancer agents.[12]

Conclusion

The synthesis of novel this compound derivatives offers a rich field for chemical and pharmacological exploration. The synthetic pathways outlined in this guide, from direct oxidation to multi-component cyclocondensation reactions, provide a versatile toolkit for accessing a wide range of structurally diverse compounds. The demonstrated and potential biological activities of these molecules, particularly as modulators of key signaling pathways, underscore their importance as privileged scaffolds in modern drug discovery. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the development of new and effective therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minoxidil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Dawn of Pyrimidine 1,3-Dioxides: A Technical Guide to Their Initial Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial discovery and foundational synthetic methodologies for pyrimidine 1,3-dioxides. This class of heterocyclic N-oxides has garnered interest for its unique electronic properties and potential applications in medicinal chemistry and materials science. This document summarizes the key historical context, presents available quantitative data in a structured format, offers detailed experimental protocols for seminal syntheses, and visualizes the core chemical transformations.

The Initial Discovery: 5-Nitro-2,4,6-triaminopyrimidine 1,3-Dioxide

Prior to the more generalized synthetic approaches, the field of pyrimidine 1,3-dioxides was exceptionally limited. The first and, for a time, only known example of this class of compounds was 5-nitro-2,4,6-triaminopyrimidine 1,3-dioxide. Its synthesis is a two-step process commencing with the nitrosation of 2,4,6-triaminopyrimidine, followed by N-oxidation.

Experimental Protocol: Synthesis of 5-Nitro-2,4,6-triaminopyrimidine 1,3-Dioxide

Part 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This initial step involves the preparation of the 5-nitroso intermediate from commercially available 2,4,6-triaminopyrimidine.

-

Materials:

-

2,4,6-triaminopyrimidine

-

Deionized water

-

Acetic acid

-

Sodium nitrite (NaNO₂)

-

Acetone

-

Ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

-

Procedure:

-

Dissolve 2.40 mmol of 2,4,6-triaminopyrimidine in 2.4 mL of deionized water in a reaction flask.

-

To this solution, add 220 μL of acetic acid.

-

Cool the mixture in an ice bath with continuous stirring.

-

Prepare a solution of 2.52 mmol of sodium nitrite in 1 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the cooled reaction mixture, which will result in the formation of a pink precipitate.

-

After the addition is complete, allow the mixture to stir at room temperature for 15 minutes.

-

Collect the precipitate by filtration.

-

Wash the collected solid sequentially with water, acetone, and ether.

-

Dry the product under vacuum to obtain 5-nitroso-2,4,6-triaminopyrimidine as a purple solid.

-

Part 2: Synthesis of 5-Nitro-2,4,6-triaminopyrimidine 1,3-Dioxide

This second stage describes the N-oxidation of the intermediate to yield the final product.

-

Materials:

-

5-Nitroso-2,4,6-triaminopyrimidine (from Part 1)

-

Trifluoroacetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

-

Procedure:

-

In a suitable reaction flask, suspend the 5-nitroso-2,4,6-triaminopyrimidine in trifluoroacetic acid.

-

To this suspension, add 30% hydrogen peroxide. The peroxytrifluoroacetic acid formed in situ acts as the oxidizing agent.

-

The reaction leads to the formation of both the mono-N-oxide (5-nitro-2,4,6-triaminopyrimidine 1-oxide) and the di-N-oxide (5-nitro-2,4,6-triaminopyrimidine 1,3-dioxide).

-

Upon completion of the reaction, the product mixture is isolated.

-

The desired 1,3-dioxide is then separated and purified. The isolated product should be thoroughly washed and dried.

-

Data Presentation: Physicochemical Properties

| Compound | Molecular Formula | Appearance |

| 5-Nitroso-2,4,6-triaminopyrimidine | C₄H₅N₅O | Purple solid |

| 5-Nitro-2,4,6-triaminopyrimidine 1,3-Dioxide | C₄H₅N₅O₄ | - |

Note: Detailed quantitative data such as melting point and yield for the final product were not available in the searched documents.

Visualization: Synthesis Workflow

Caption: Synthesis of 5-Nitro-2,4,6-triaminopyrimidine 1,3-Dioxide.

General Synthesis of Pyrimidine 1,3-Dioxides by Oxidation

A significant advancement in the synthesis of the pyrimidine 1,3-dioxide core was reported by A. Ya. Tikhonov and L. B. Volodarskii. Their method provides a more general route to this class of compounds through the oxidation of 1-hydroxy-1,2,5,6-tetrahydropyrimidine 3-oxides.

Experimental Protocol: General Synthesis

The key transformation is the oxidation of a 1-hydroxy-1,2,5,6-tetrahydropyrimidine 3-oxide derivative using active manganese dioxide.

-

General Procedure:

-

A suspension of 3 mmol of the appropriate 1-hydroxy-1,2,5,6-tetrahydropyrimidine 3-oxide in 35 ml of dioxane (and 2.5 ml of pyridine for certain substrates) is prepared.

-

To this suspension, a suspension of 27 mmol of active manganese dioxide in 10 ml of dioxane is added with stirring.

-

The reaction mixture is stirred for 1 hour.

-

The suspension is then filtered to remove the manganese dioxide.

-

The filtrate is evaporated under reduced pressure.

-

The residue is treated with acetone, causing the pyrimidine 1,3-dioxide to precipitate.

-

The precipitated product is collected by filtration.

-

Data Presentation: Physicochemical and Spectroscopic Data

The synthesized pyrimidine 1,3-dioxides are generally characterized as being only slightly soluble in organic solvents and possessing high melting points.[1] The following table summarizes the available data for a series of pyrimidine 1,3-dioxides prepared by this method.

| Compound | R² | R⁴ | R⁵ | R⁶ | Yield (%) | Melting Point (°C) | PMR (δ, ppm, CF₃COOH) |

| Ia | H | H | H | H | - | >300 (decomp.) | 9.20 (s, 1H, H-2), 8.30 (s, 2H, H-4, H-6), 7.35 (s, 1H, H-5) |

| Ib | CH₃ | H | H | H | 60 | 173-174 | 8.25 (s, 2H, H-4, H-6), 7.30 (s, 1H, H-5) |

| Ic | H | C₆H₅ | H | H | 70 | 258-260 | 9.40 (s, 1H, H-2), 8.0-7.5 (m, 6H, C₆H₅, H-6), 7.35 (s, 1H, H-5) |

| Id | H | C₆H₅ | CH₃ | H | 75 | 263-265 | 9.35 (s, 1H, H-2), 7.9-7.4 (m, 6H, C₆H₅, H-6), 2.15 (s, 3H, CH₃) |

Note: The original publication refers to a "Table 1" containing this data; however, the full table with elemental analysis was not accessible in the search results. The data presented here is compiled from the descriptive text of the publication.

The IR spectra of these compounds show intense bands in the 1150-1350 cm⁻¹ region, which are attributed to the stretching vibrations of the N→O bond and deformation vibrations of the aromatic ring.[1]

Visualization: General Synthetic Pathway

Caption: General synthesis of pyrimidine 1,3-dioxides.

References

The Pivotal Role of Pyrimidine N-Oxide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention in the field of organic synthesis and medicinal chemistry. The introduction of an N-oxide functionality to the pyrimidine ring dramatically alters its electronic properties, transforming it into a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and utility of pyrimidine N-oxides, offering valuable insights for researchers and professionals in drug development and synthetic chemistry.

Synthesis of Pyrimidine N-Oxides

The most common method for the synthesis of pyrimidine N-oxides is the direct oxidation of the corresponding pyrimidine derivative. Various oxidizing agents can be employed, with the choice often depending on the nature of the substituents on the pyrimidine ring.

Common Oxidation Reagents and Conditions

| Oxidizing Agent | Typical Reaction Conditions | Yield (%) | Reference |

| m-Chloroperbenzoic acid (mCPBA) | Acetonitrile, 60-65°C | Variable, often moderate | [1] |

| Peracetic acid | Acetic acid, heat | Generally higher than mCPBA | [1] |

| Hydrogen Peroxide/Sodium Tungstate | Methanol, reflux | 92 | |

| Hydrogen Peroxide/Acetic Anhydride | 50°C | 63 | [2] |

| Trifluoroperoxyacetic acid | Trifluoroacetic acid, 0°C | Good for electron-deficient rings | [2] |

Regioselectivity in N-Oxidation:

The position of N-oxidation in unsymmetrically substituted pyrimidines is influenced by the electronic nature of the substituents. Electron-donating groups generally direct oxidation to the para-nitrogen, while electron-withdrawing groups favor oxidation at the meta-nitrogen.[1]

Experimental Protocol: General Procedure for N-Oxidation using m-CPBA

-

Dissolve the pyrimidine derivative (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

-

Add a solution of m-chloroperbenzoic acid (1.1-1.5 eq) in the same solvent dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrate.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to remove excess peracid and the resulting m-chlorobenzoic acid.

-

The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

-

The crude pyrimidine N-oxide can be purified by recrystallization or column chromatography.

Reactivity and Synthetic Utility

The N-oxide group significantly modifies the reactivity of the pyrimidine ring, making it susceptible to a range of transformations that are not readily achievable with the parent heterocycle.

Nucleophilic Substitution

The N-oxide moiety activates the pyrimidine ring towards nucleophilic attack, particularly at the C2 and C6 positions. This enhanced reactivity is crucial in the synthesis of substituted pyrimidines. A prominent example is the synthesis of Minoxidil, a well-known medication for hair loss, where a key step involves the nucleophilic substitution of a chloro group on a this compound intermediate with piperidine.[3][4]

Experimental Protocol: Nucleophilic Substitution of a Chlorothis compound

-

Dissolve the chlorothis compound derivative (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF).

-

Add the nucleophile (e.g., an amine or thiol, 1.1-1.5 eq) and a base (e.g., K2CO3, Et3N, 1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the necessary duration.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The Boekelheide Rearrangement

The Boekelheide rearrangement is a powerful transformation of α-picoline N-oxides to hydroxymethylpyridines.[5] This reaction has been extended to pyrimidine N-oxides bearing a methyl group at a position alpha to a ring nitrogen. The reaction is typically carried out using acetic anhydride or trifluoroacetic anhydride.[5][6][7] The mechanism is believed to involve an initial acylation of the N-oxide oxygen, followed by deprotonation and a[4][4]-sigmatropic rearrangement.[8]

Experimental Protocol: Boekelheide Rearrangement of a Methylthis compound

-

Suspend or dissolve the methylthis compound (1.0 eq) in acetic anhydride (used as both reagent and solvent).

-

Heat the reaction mixture to reflux (around 140 °C) for several hours.[5]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully quench the excess acetic anhydride with water or a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography.

Photochemical Reactions

Pyrimidine N-oxides exhibit interesting photochemical reactivity. Upon UV irradiation, they can undergo rearrangement to form oxaziridines as transient intermediates.[9][10] These oxaziridines can then rearrange further to yield various products, including ring-contracted imidazoles or ring-opened compounds.[11][12] The specific outcome of the photoreaction is highly dependent on the substitution pattern of the this compound and the reaction conditions.

Cycloaddition Reactions

The N-oxide functionality can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles such as alkenes and alkynes.[13][14] This reactivity provides a route to novel fused heterocyclic systems.

Deoxygenation of Pyrimidine N-Oxides

The removal of the N-oxide group to regenerate the parent pyrimidine is a crucial step in many synthetic sequences. A variety of deoxygenation methods are available, allowing for the strategic use of the N-oxide as a temporary activating or directing group.

Common Deoxygenation Reagents and Conditions

| Reagent | Typical Conditions | Reference |

| Phosphorus Trichloride (PCl3) | Chloroform, reflux | [15] |

| Zinc/Acetic Acid | Acetic Acid, heat | [15] |

| Palladium on Carbon (Pd/C) | Hydrogen atmosphere, methanol | |

| Sodium Iodide/Formic Acid | Formic acid, heat | [16] |

| Palladium(II) Acetate/dppf | Triethylamine, microwave | [17][18] |

Experimental Protocol: General Deoxygenation using PCl3

-

Dissolve the this compound (1.0 eq) in a dry, inert solvent like chloroform or dichloromethane.

-

Add phosphorus trichloride (1.1-1.5 eq) dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., NaHCO3 or NaOH solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and remove the solvent under reduced pressure.

-

Purify the resulting pyrimidine by chromatography or recrystallization.

Applications in Drug Development

The unique reactivity and structural features of pyrimidine N-oxides have made them valuable scaffolds in medicinal chemistry. The N-oxide group can improve the physicochemical properties of a molecule, such as solubility and metabolic stability. As demonstrated by the case of Minoxidil, the this compound motif is present in approved drugs and continues to be explored in the development of new therapeutic agents.[4]

Conclusion

Pyrimidine N-oxides are undeniably powerful and versatile intermediates in organic synthesis. Their unique reactivity profile, which can be finely tuned by substituents, allows for a wide range of chemical transformations. From facilitating nucleophilic substitutions in the synthesis of pharmaceuticals to undergoing elegant rearrangements and cycloadditions, pyrimidine N-oxides provide chemists with a valuable tool to construct complex molecular architectures. A thorough understanding of their synthesis and reactivity, as outlined in this guide, is essential for leveraging their full potential in modern synthetic and medicinal chemistry.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. idc-online.com [idc-online.com]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrimidine annelated heterocycles—synthesis and cycloaddition of the first pyrimido[1,4]diazepine N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]

- 17. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 18. Deoxygenation of Aza-aromatics [organic-chemistry.org]

Illuminating the Core: A Technical Guide to the Photophysical and Electrochemical Properties of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone in numerous biologically active compounds, including nucleobases and various pharmaceuticals.[1][2] Its unique electronic structure not only dictates its biological interactions but also endows it with fascinating photophysical and electrochemical properties. This guide provides an in-depth exploration of these characteristics, offering a valuable resource for researchers harnessing pyrimidine derivatives in drug discovery, bioimaging, and materials science.

Photophysical Properties: Harnessing Light for Sensing and Imaging

The ability of pyrimidine derivatives to interact with light forms the basis of their application as fluorescent probes and in photodynamic therapy.[3][4] Key photophysical parameters dictate their suitability for these roles.

Core Concepts

-

Absorption and Emission: Pyrimidine derivatives typically exhibit absorption in the UV-visible region. The specific wavelength of maximum absorption (λmax) and emission (λem) is highly dependent on the nature and position of substituents on the pyrimidine ring. Electron-donating or -withdrawing groups can tune these properties, often leading to red-shifted absorption and emission.[5]

-

Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.[6] A high quantum yield is desirable for applications requiring bright fluorescence, such as bioimaging.[7]

-

Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. It is an intrinsic property sensitive to the molecule's local environment.

Data Summary: Photophysical Properties of Selected Pyrimidine Derivatives

The following table summarizes key photophysical data for a range of pyrimidine derivatives, showcasing the influence of structural modifications on their optical properties.

| Compound/Derivative Class | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Pyrimidine-derived α-amino acids | ~350-400 | ~450-550 | Not specified | Methanol | [5] |

| CF₃-Substituted Pyrimidines | Not specified | ~500-600 | up to 0.33 | Acetonitrile | [7] |

| Spirofluorene-substituted Pyrimidines | Not specified | 399-406 | 0.37-0.63 | Dichloromethane | [8] |

| Two-photon Fluorescent Probe (1) | Not specified | Not specified | 0.71–0.79 | Toluene/Chloroform | [9] |

| BODIPY-Pyrimidine Derivatives | ~500 | ~520 | High | DMSO | [10] |

Experimental Protocols

Objective: To determine the maximum absorption and emission wavelengths of a pyrimidine derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the pyrimidine derivative (typically in the micromolar range, ensuring absorbance is below 0.1 to avoid inner filter effects) in a spectroscopic grade solvent (e.g., methanol, acetonitrile, DMSO).[5][11]

-

Instrumentation: Use a calibrated UV-Visible spectrophotometer and a spectrofluorometer.

-

Absorption Spectrum: Record the absorption spectrum of the solution in a 1 cm path length quartz cuvette over a relevant wavelength range. The wavelength corresponding to the highest absorbance is λmax.

-

Emission Spectrum: Excite the sample at its λmax. Record the fluorescence emission spectrum, ensuring to correct for the wavelength-dependent detection efficiency of the instrument.[12] The wavelength at the peak of the emission spectrum is λem.

Objective: To measure the fluorescence quantum yield of a sample relative to a known standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile similar to the sample.[13] Quinine sulfate in 0.1 M H₂SO₄ is a common standard.[6]

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[11]

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).[12]

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦX) can be calculated using the following equation[11]: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.[11]

-

Objective: To determine the fluorescence lifetime of a pyrimidine derivative.

Methodology:

-

Instrumentation: A TCSPC system is typically used, which includes a pulsed light source (e.g., laser diode), a sensitive detector (e.g., photomultiplier tube), and timing electronics.

-

Excitation: The sample is excited with a short pulse of light.

-

Photon Counting: The time difference between the excitation pulse and the arrival of the first emitted photon is measured and recorded. This process is repeated for a large number of excitation cycles.

-

Data Analysis: A histogram of the arrival times of the emitted photons is generated, which represents the fluorescence decay curve. The fluorescence lifetime (τ) is determined by fitting this decay curve to an exponential function.

Visualization of Photophysical Analysis Workflow

Caption: Workflow for the characterization of photophysical properties.

Electrochemical Properties: Probing Redox Behavior

The electrochemical behavior of pyrimidine derivatives provides insights into their electron transfer capabilities, which is crucial for applications in electroorganic synthesis, sensors, and as corrosion inhibitors.[14][15][16]

Core Concepts

-

Cyclic Voltammetry (CV): This is a powerful electrochemical technique used to study the redox properties of a substance. It involves sweeping the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential is called a cyclic voltammogram.

-

Redox Potentials: The potentials at which oxidation (anodic peak) and reduction (cathodic peak) occur provide information about the ease with which a molecule can lose or gain electrons. These potentials are influenced by the electronic nature of the substituents on the pyrimidine ring.

Data Summary: Electrochemical Properties of Selected Pyrimidine Derivatives

The following table presents electrochemical data for some pyrimidine derivatives, highlighting their redox behavior.

| Compound/Derivative | Redox Process | Peak Potential (V) vs. Ref. Electrode | Medium | Reference |

| 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one | Irreversible Reduction | Multiple cathodic peaks, pH-dependent | Aqueous Methanol | [17] |

| 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione | Irreversible Reduction | Multiple cathodic peaks, pH-dependent | Aqueous Methanol | [17] |

| Triazolopyrimidinone derivatives (S1-TP, S2-TP) | Irreversible Oxidation | Diffusion-controlled | Not specified | [18][19] |

| Triazolopyrimidinone derivative (S3-TP) | Oxidation | Adsorption-controlled | Not specified | [18][19] |

| Catechol with 2-mercapto-6-(trifluoromethyl) pyrimidine-4-ol | Oxidation of Catechol | Anodic and corresponding cathodic peak | Aqueous solution | [14] |

Experimental Protocol: Cyclic Voltammetry

Objective: To investigate the electrochemical reduction and oxidation processes of a pyrimidine derivative.

Methodology:

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:

-

Solution Preparation: Dissolve the pyrimidine derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile or a buffer solution for aqueous studies).[14] The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) prior to the experiment.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the initial potential, final potential, and scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting current.

-

-

Data Analysis:

-

The cyclic voltammogram is analyzed to identify the peak potentials for oxidation and reduction processes.

-

The reversibility of the redox process can be assessed from the peak separation and the ratio of peak currents.

-

The effect of scan rate and pH (in aqueous media) can be investigated to understand the mechanism of the electrode process (e.g., diffusion-controlled vs. adsorption-controlled).[18][19]

-

Visualization of Cyclic Voltammetry Experimental Workflow

Caption: Workflow for a cyclic voltammetry experiment.

Conclusion

The photophysical and electrochemical properties of pyrimidine derivatives are rich and tunable, making them highly valuable scaffolds in diverse scientific fields. By understanding the fundamental principles and employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize and optimize pyrimidine-based compounds for a wide array of applications, from advanced fluorescent probes for cellular imaging to novel materials for electronic devices. The continued investigation into the structure-property relationships of these versatile heterocycles promises to unlock further innovations in medicine, materials science, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. growingscience.com [growingscience.com]

- 3. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Facile synthesis of a two-photon fluorescent probe based on pyrimidine 2-isothiocyanate and its application in bioimaging - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study [frontiersin.org]

- 11. static.horiba.com [static.horiba.com]

- 12. edinst.com [edinst.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. turkjps.org [turkjps.org]

- 19. Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of Diamino-pyrimidine Mono-N-oxide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability analysis of diamino-pyrimidine mono-N-oxide compounds. These heterocyclic compounds are of significant interest in drug development due to their diverse biological activities. Understanding their thermal properties is paramount for ensuring drug substance and product stability, which is a critical aspect of pharmaceutical development and regulatory compliance. This document outlines key thermal analysis techniques, detailed experimental protocols, and explores the potential signaling pathways influenced by this class of compounds.

Introduction to Diamino-pyrimidine Mono-N-oxides

Diamino-pyrimidine mono-N-oxides are a class of heterocyclic organic molecules characterized by a pyrimidine ring substituted with two amino groups and a single N-oxide functionality. The presence of the N-oxide group can significantly influence the molecule's electronic properties, solubility, metabolic stability, and biological activity.[1] As such, these compounds are being investigated for various therapeutic applications, including as kinase inhibitors for oncology and in treatments for alopecia.[1][2]

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Thermal analysis techniques are therefore essential tools in the pre-formulation and formulation development stages to characterize the solid-state properties of these compounds.

Thermal Stability Analysis: Key Techniques

The primary methods for evaluating the thermal stability of diamino-pyrimidine mono-N-oxide compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide valuable information on melting points, decomposition temperatures, and weight loss profiles.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. For diamino-pyrimidine mono-N-oxides, DSC can reveal the onset and peak temperatures of decomposition, providing insights into their thermal lability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is a crucial technique for determining the temperature at which degradation occurs and for quantifying the extent of mass loss. TGA is particularly useful for identifying the presence of residual solvents or water and for studying decomposition kinetics.

Quantitative Thermal Stability Data

The following tables summarize the available quantitative thermal stability data for selected diamino-pyrimidine mono-N-oxide compounds and related structures. It is important to note that direct comparative data across a wide range of these specific compounds is limited in the public domain, and the presented data is compiled from various sources.

Table 1: DSC Data for Selected Pyrimidine N-oxide Derivatives

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Reference(s) |

| 5-Nitro-2,4,6-triaminopyrimidine-1-N-oxide | 156.8 | - | [3] |

| 5-Nitro-2,4,6-triaminopyrimidine-1,3-di-N-oxide | 190.2 | - | [3] |

| Fused diamino pyrimidine mono-N-oxide (Compound 2) | 280 | - | [4] |

| Fused diamino pyrimidine mono-N-oxide (Compound 5) | 303 | - | [4] |

| Fused diamino pyrimidine mono-N-oxide (Compound 7) | 309 | - | [4] |

| 2,4-diamino-6-chloropyrimidine 3-oxide derivative | - | ~252 (decomposition) | [5] |

| Minoxidil (a 2,4-diaminopyrimidine-3-oxide derivative) | - | ~273-287.82 | [6] |

Table 2: TGA Data for Minoxidil and its Mixtures

| Sample | Temperature for 10% Weight Loss (°C) | Temperature for 25% Weight Loss (°C) | Key Observations | Reference(s) |

| Minoxidil (pure) | ~273 | - | Sharp weight loss between 270-295°C.[6] | [6] |

| Minoxidil-MS Mixture | ~263 | - | Lower decomposition temperature indicates incompatibility.[6] | [6] |

| Minoxidil-CMS Mixture | ~270 | 287 | Data suggests compatibility.[6] | [6] |

| Minoxidil-T Mixture | ~277 | 285 | Results show compatibility.[6] | [6] |

Note: The data presented is for illustrative purposes and is derived from studies with varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data. The following sections provide generalized methodologies for DSC and TGA analysis of diamino-pyrimidine mono-N-oxide compounds, based on established practices for pharmaceutical APIs.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and decomposition temperature of diamino-pyrimidine mono-N-oxide compounds.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q200 or similar).

Materials:

-

Diamino-pyrimidine mono-N-oxide sample (2-10 mg)

-

Aluminum hermetic pans and lids

-

Crimper for sealing pans

-

High-purity nitrogen gas for purging

Procedure:

-

Sample Preparation: Accurately weigh 2-10 mg of the finely powdered sample into an aluminum DSC pan.[7]

-

Place a lid on the pan and seal it using a crimper. Ensure the pan is hermetically sealed to prevent any loss of volatile decomposition products.

-

Instrument Setup:

-

Place the sealed sample pan in the sample cell of the DSC instrument.

-

Place an empty, sealed aluminum pan in the reference cell.

-

Purge the DSC cell with high-purity nitrogen at a flow rate of 40-50 mL/min.[8]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 350-400 °C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events from the resulting DSC thermogram.

-

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of diamino-pyrimidine mono-N-oxide compounds by measuring weight loss as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar).

Materials:

-

Diamino-pyrimidine mono-N-oxide sample (4-5 mg)

-

TGA sample pans (e.g., platinum or aluminum)

-

High-purity nitrogen gas for purging

Procedure:

-

Sample Preparation: Accurately weigh 4-5 mg of the sample into a TGA pan.[8]

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Purge the furnace with high-purity nitrogen at a flow rate of 40 mL/min.[8]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature where decomposition is complete (e.g., 600-1000 °C).[8]

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

Generate a TGA curve (weight % vs. temperature) and its first derivative (DTG curve).

-

Determine the onset temperature of decomposition and the temperature of maximum weight loss from the TGA and DTG curves, respectively.

-

Quantify the percentage of weight loss at different temperature ranges.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal stability analysis of diamino-pyrimidine mono-N-oxide compounds.

References

- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. fpe.umd.edu [fpe.umd.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Absorption Characteristics and Spectroscopy of Pyrimidine N-Oxides

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) absorption characteristics of pyrimidine N-oxides, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique electronic and structural properties conferred by the N-oxide functional group give rise to a distinct vibrational signature, making IR spectroscopy an invaluable tool for their identification, characterization, and the study of their molecular interactions.

Core Infrared Absorption Characteristics

The introduction of an N-oxide moiety to the pyrimidine ring induces significant changes in the vibrational spectrum compared to the parent heterocycle. The most diagnostically useful absorptions are those directly related to the N→O bond and its influence on the aromatic system.

The N-O Stretching Vibration (νN-O)

The most characteristic absorption for pyrimidine N-oxides is the strong band corresponding to the N-O stretching vibration.[1][2] This band is consistently observed in the 1255-1300 cm⁻¹ region.[1][2] Its high intensity and predictable location make it a primary indicator for the successful N-oxidation of a pyrimidine ring. The exact frequency can be influenced by substituents on the pyrimidine ring. This assignment is a revision of earlier work that tentatively placed the N-O stretch in other regions, such as near 950 cm⁻¹, where no consistent absorption is actually found for this class of compounds.[2]

Second Characteristic Band

A second band, also considered characteristic of heterocyclic N-oxides, appears in the 847-872 cm⁻¹ range.[1][2] For the parent pyrimidine N-oxide, this absorption is found at 845 cm⁻¹.[2] While previously considered a candidate for the N-O stretching vibration, it is not subject to the same solvent-induced shifts as the 1255-1300 cm⁻¹ band, leading to its revised assignment.[2] Methyl-substituted pyrimidine N-oxides typically show this band in the narrower 855-860 cm⁻¹ range.[2]

C-H Vibrations

Aromatic C-H stretching vibrations (νC-H) for pyrimidine N-oxides appear in their expected region, generally above 3000 cm⁻¹.[2] For comparison, parent pyrimidines often show a single, sharp band around 3048 cm⁻¹.[2]

Planar C-H deformations (βC-H) are found in the region between 1000 cm⁻¹ and 1300 cm⁻¹. In the parent pyrimidine, three bands are typically observed at approximately 1221, 1155, and 1070 cm⁻¹.[2]

Ring Vibrations

The N-oxide group significantly perturbs the pyrimidine ring vibrations. Compared to the parent compounds, the N-oxides exhibit a notable weakening of absorption intensity below 1490 cm⁻¹.[2] The characteristic ring deformation vibrations of the parent pyrimidine system show less regularity in the N-oxides, making direct correlation challenging.[2] General C=C and C=N aromatic stretching vibrations are typically found in the 1500-1600 cm⁻¹ region.[3][4]

Solvent Effects and Hydrogen Bonding

The N-oxide oxygen is a strong hydrogen bond acceptor, a property that is clearly observable in the IR spectrum.[5] When pyrimidine N-oxides are analyzed in a proton-donating solvent like chloroform, a band appears near 2960 cm⁻¹ , which is absent in non-proton-donating solvents such as carbon tetrachloride.[1][2] This is indicative of hydrogen bonding between the N-oxide and the solvent's hydrogen atom. This interaction also correlates with shifts observed in ultraviolet absorption maxima.[1][2]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative IR absorption data for pyrimidine N-oxides, providing a reference for spectral interpretation.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| N-O Stretch (νN-O) | 1255 - 1300 | Strong | The most diagnostic band for pyrimidine N-oxides.[1][2] |

| Characteristic Band | 847 - 872 | Medium to Strong | A secondary characteristic band. This compound absorbs at 845 cm⁻¹.[1][2] |

| Aromatic C-H Stretch (νC-H) | > 3000 | Medium to Weak | Typical for aromatic C-H bonds.[2] |

| C-H Stretch (H-bonded) | ~2960 | Medium | Appears in proton-donating solvents like chloroform.[1][2] |

| Ring Vibrations (C=C, C=N) | ~1400 - 1600 | Variable | Absorption is generally weaker below 1490 cm⁻¹ compared to parent pyrimidines.[2] |

| C-H Planar Deformations (βC-H) | ~1000 - 1300 | Medium |

Table 1: Summary of Characteristic Infrared Absorption Bands for Pyrimidine N-Oxides.

| Compound | N-O Stretch (cm⁻¹) | Characteristic Band II (cm⁻¹) |

| This compound | ~1266 (in CCl₄) | 845 |

| 2-Methylthis compound | Not specified | 872 |

| 4-Methylthis compound | Not specified | 855-860 |

| 5-Methylthis compound | Not specified | 855-860 |

| 2,4,6-Trimethylthis compound | Not specified | 855-860 |

Table 2: Specific IR Absorption Frequencies for this compound and its Methylated Derivatives. Data extracted from descriptive text in the literature.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following sections outline standard protocols for the synthesis and IR characterization of pyrimidine N-oxides.

Protocol: Synthesis of Pyrimidine N-Oxides via Peroxy Acid Oxidation

This protocol is based on the widely used method of oxidizing the parent heterocycle with a peroxy acid, commonly formed in situ from hydrogen peroxide and a carboxylic acid.[1][2][6]

Materials:

-

Substituted or unsubstituted pyrimidine

-

Glacial acetic acid

-

Hydrogen peroxide (30-50% solution)

-

Sodium carbonate (or other suitable base for neutralization)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous magnesium or sodium sulfate

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve the starting pyrimidine in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Oxidation: To the stirred solution, carefully add hydrogen peroxide dropwise. The molar ratio and concentration may need to be optimized for the specific pyrimidine substrate.

-

Heating: Gently heat the reaction mixture. A typical condition is 60-70°C for several hours (e.g., 7 hours).[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling the reaction to room temperature, carefully neutralize the acetic acid with a saturated solution of sodium carbonate.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent such as ethyl acetate or chloroform.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude N-oxide product can be purified by recrystallization, distillation, or column chromatography, depending on its physical properties.[1]

Protocol: Infrared Spectroscopic Analysis

This protocol outlines the steps for acquiring a standard transmission IR spectrum.

Materials & Equipment:

-

Purified this compound sample

-

Spectroscopy-grade solvents (e.g., carbon tetrachloride, chloroform)

-

Potassium bromide (KBr), spectroscopy grade

-

FTIR spectrometer (e.g., PerkinElmer, Baird)[2]

-

Sample holders: NaCl or KBr cells for liquids, pellet press for solids.

Procedure:

-

Sample Preparation:

-

For KBr Pellet (Solid Samples): Thoroughly grind a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

For Solution (Liquid or Solid Samples): Prepare a dilute solution (typically 1-5% w/v) of the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CHCl₃). Fill a liquid transmission cell (e.g., 0.1 mm path length NaCl cell) with the solution.[2] A reference spectrum of the pure solvent should also be acquired.

-

-

Data Acquisition:

-

Place the prepared sample (pellet or cell) in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum (of air for pellets, or the pure solvent for solutions).

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the key absorption bands, paying close attention to the characteristic N-O stretching and ring vibration regions as detailed in this guide.

-

Calibrate the spectrum against a known standard, such as a polystyrene film, if necessary.[2]

-

Visualized Workflows and Relationships

To clarify the experimental and logical processes involved in the study of pyrimidine N-oxides, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and IR analysis of pyrimidine N-oxides.

Caption: Logical diagram of key IR spectral regions and their interpretation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Determining the N-O Stretching Frequency in Pyrimidine N-Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the determination of the N-O stretching frequency (νN-O) in various pyrimidine N-oxides. Understanding this characteristic vibrational frequency is crucial for the structural elucidation and characterization of this important class of heterocyclic compounds, which are frequently explored in medicinal chemistry and drug development. This guide summarizes key quantitative data, details experimental protocols, and visualizes the analytical workflow.

Core Concepts

The N-oxide functional group in pyrimidine derivatives significantly influences their electronic properties, reactivity, and biological activity. The N-O bond has a partial double bond character, and its stretching vibration gives rise to a strong and characteristic absorption band in the infrared (IR) spectrum. The precise frequency of this vibration is sensitive to the electronic effects of substituents on the pyrimidine ring, making it a valuable diagnostic tool.

Quantitative Data: N-O Stretching Frequencies of Pyrimidine N-Oxides

The following table summarizes the reported N-O stretching frequencies for a series of pyrimidine N-oxides. These values are typically observed in the range of 1255-1300 cm⁻¹.[1][2]

| Compound | Substituents | N-O Stretching Frequency (νN-O) cm⁻¹ | Reference |

| Pyrimidine N-oxide | - | 1266 (in CCl₄) | [1][2] |

| 2-Methylthis compound | 2-CH₃ | 1282 | [1][2] |

| 4-Methylthis compound | 4-CH₃ | 1274 | [1][2] |

| 5-Methylthis compound | 5-CH₃ | 1258 | [1][2] |

| 2,4,6-Trimethylthis compound | 2,4,6-(CH₃)₃ | 1290 | [1][2] |

Experimental Protocols

The determination of the N-O stretching frequency is primarily accomplished through infrared (IR) spectroscopy. Below is a detailed methodology based on established protocols.

Synthesis of Pyrimidine N-Oxides

A common method for the preparation of pyrimidine N-oxides is the oxidation of the corresponding pyrimidine with a peroxy acid.[3]

-

Reagents:

-

Substituted Pyrimidine

-

Hydrogen Peroxide (30%)

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve the pyrimidine derivative in glacial acetic acid.

-

Add hydrogen peroxide to the solution.

-

Heat the reaction mixture, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting N-oxide by recrystallization or column chromatography.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Sample Preparation:

-

Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the this compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, the spectrum can be recorded using the attenuated total reflectance (ATR) technique.

-

Solution Samples: Dissolve the this compound in a suitable solvent that has minimal absorption in the region of interest (e.g., carbon tetrachloride, chloroform). The solution is then placed in an appropriate IR cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

-

-

Data Analysis:

Visualization of Workflows

Experimental Workflow for Determining N-O Stretching Frequency

The following diagram illustrates the key steps involved in the experimental determination of the N-O stretching frequency of a this compound.

Caption: Experimental workflow for N-O stretching frequency determination.

Logical Relationship in Spectral Analysis

This diagram outlines the logical connections between molecular structure, vibrational spectroscopy, and the resulting spectral data.

Caption: Logical flow from molecular structure to spectral data.

References

The Synthesis of Steroidal Pyrimidine N-Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of steroidal pyrimidine N-oxides. These compounds are of significant interest in medicinal chemistry, potentially combining the therapeutic effects of the steroid nucleus with the unique pharmacological properties of the pyrimidine N-oxide moiety. This document details key synthetic strategies, experimental protocols, and quantitative data to aid in the design and execution of synthetic routes toward these novel molecules.

Introduction to Steroidal Pyrimidine N-Oxides

The fusion of a pyrimidine ring to a steroid framework creates a class of compounds with diverse biological activities. The subsequent N-oxidation of the pyrimidine ring can further modulate these properties, influencing factors such as solubility, metabolic stability, and receptor binding affinity. The synthesis of these complex molecules requires specific and efficient chemical transformations. This guide focuses on the primary methods reported for the successful synthesis of steroidal pyrimidine N-oxides.

Primary Synthetic Method: Cyclization of N-Acyl Steroidal β-Amino-α,β-unsaturated Ketone Derivatives with Hydroxylamine

The most direct reported method for the synthesis of steroidal pyrimidine N-oxides involves the treatment of N-acyl derivatives of steroidal β-amino-α,β-unsaturated ketones with hydroxylamine.[1][2] This approach has been successfully applied to construct this compound rings fused to various positions of the steroid nucleus.

A general workflow for this synthetic approach is outlined below:

Caption: General workflow for the synthesis of steroidal pyrimidine N-oxides.

Experimental Protocol: Synthesis of a (17,16-d)this compound derivative

This protocol is adapted from the synthesis of a (17,16-d) this compound of the androstane series.[1]

Starting Material: 16-Acetyl-17-aminoandrosta-5,16-dien-3β-ol diacetate.

Procedure:

-

A solution of the starting material is treated with hydroxylamine hydrochloride and pyridine in methanol.

-

The reaction mixture is processed to afford the (17,16-d) this compound in good yield.[1]

Characterization Data:

-

Infrared (IR) Spectrum: Absence of hydroxyl bands. A carbonyl band around 1740 cm⁻¹ corresponding to the 3-acetoxy group.[1]

-

Ultraviolet (UV) Spectrum: Exhibits characteristic maxima, with those attributable to the N-oxide function disappearing in a strong acid medium.[1]

-

Nuclear Magnetic Resonance (NMR) Spectrum: Shows signals corresponding to the aromatic methyl groups of the pyrimidine ring.[1]

Alternative N-Oxidation Strategies for Heterocyclic Systems

While the above method is a direct route to steroidal pyrimidine N-oxides, other established N-oxidation methods for heterocyclic compounds could be adapted for the synthesis of these molecules. These methods typically involve the oxidation of a pre-formed steroidal pyrimidine.

The general principle of these alternative methods is the direct oxidation of a nitrogen atom in the pyrimidine ring using a suitable oxidizing agent.

Caption: General scheme for the direct N-oxidation of a steroidal pyrimidine.

A variety of oxidizing agents have been successfully employed for the N-oxidation of pyrimidines and other N-heterocycles.[3] The choice of reagent and reaction conditions is crucial to achieve high yields and selectivity, especially with the complex and sensitive steroidal framework.

Potential Oxidizing Agents and Systems

| Oxidizing Agent/System | Key Features & Conditions | Reference |

| Hydrogen Peroxide / Acetic Anhydride | A common and effective system. The reaction of 1, which contains a fused pyrimidine ring, with 50% hydrogen peroxide and acetic anhydride at 50°C for 1.5 hours resulted in the mono-N-oxide product in 63% yield.[3] | [3] |

| m-Chloroperoxybenzoic Acid (mCPBA) | A widely used peroxy acid for N-oxidation. For the oxidation of a fused pyrimidine, mCPBA in acetonitrile at reflux for 2 hours gave the N-oxide in 70% yield.[3] | [3] |

| Hydrogen Peroxide / Trifluoroacetic Anhydride (TFAA) | A powerful oxidizing system. The oxidation of a furazan fused diamino pyrimidine with a mixture of TFAA and 50% H₂O₂ can lead to the formation of a nitrate salt.[3] | [3] |

| Mo/P Catalytic System / Hydrogen Peroxide | A catalytic system for efficient, gram-scale oxidation of N-heterocycles using hydrogen peroxide as the terminal oxidant. This method offers improved yields for some substrates compared to other methods.[4] | [4] |

| Peroxytrifluoroacetic Acid | Formed in situ from trifluoroacetic acid and hydrogen peroxide, this reagent has been used for the oxidation of 5-nitroso-2,4,6-triaminopyrimidine, leading to both mono- and di-N-oxide products.[5] | [5] |

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of pyrimidine N-oxides using various methods.

| Starting Material Type | Method | Reagents | Yield (%) | Reference |

| N-acyl steroidal β-amino-α,β-unsaturated ketone | Cyclization | Hydroxylamine hydrochloride, pyridine | Good | [1] |

| Fused diamino pyrimidine | Direct Oxidation | 50% H₂O₂ / Acetic Anhydride | 63 | [3] |

| Fused diamino pyrimidine | Direct Oxidation | mCPBA | 70 | [3] |

| 5-Nitroso-2,4,6-triaminopyrimidine | Direct Oxidation | H₂O₂ / Trifluoroacetic Acid | Good | [5] |

Chemical Reactions and Transformations

The synthesized steroidal pyrimidine N-oxides can undergo further chemical transformations. For instance, the N-oxide functionality can be removed through reduction.

Reduction of Steroidal this compound:

-

Reagents: Zinc in acetic acid.

-

Product: The corresponding steroidal pyrimidine.[1]

This reductive step can be useful for confirming the structure of the N-oxide and for accessing the parent steroidal pyrimidine.

Conclusion

The synthesis of steroidal pyrimidine N-oxides can be achieved through a direct cyclization reaction or by the oxidation of a pre-formed steroidal pyrimidine. The choice of synthetic strategy will depend on the availability of starting materials and the desired substitution pattern on both the steroid and pyrimidine moieties. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the synthesis and potential applications of this promising class of compounds. Further research into the application of modern catalytic N-oxidation methods to steroidal pyrimidines could lead to even more efficient and versatile synthetic routes.

References

The Architectural Nuances of Substituted Pyrimidine N-Oxide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals